(Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring . The presence of the methylene group indicates that there might be a double bond involved in the structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Synthesis and Molecular Probing
Synthesis Techniques : The compound falls within a category that often involves intricate synthetic routes, including the use of alpha-nitro ketones as electrophiles and nucleophiles to create complex molecules for probing nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004). Such methodologies are crucial for developing probes for biological targets.
Crystal Structures : Detailed structural analysis, like the crystal structure of azilsartan methyl ester, reveals insights into molecular conformations and interactions (Li, Liu, Zhu, Chen, & Sun, 2015). These analyses are essential for understanding how structural variations can impact molecular properties and interactions.
Material Science and Coordination Chemistry
Coordination Compounds : Research into coordination compounds with substituted 2-amino-4(5H)-ketothiophens shows the versatility of thiophene derivatives in forming metal complexes with potential applications in catalysis and materials science (Nikitin, Lampeka, Volovenko, Volovnenko, Dyakonenko, Shishkina, & Shishkin, 2008).
Photocycloaddition Products : The synthesis of Zn(II) coordination polymers demonstrates the potential for creating materials with unique luminescence sensing capabilities, highlighting the broader applicability of similar compounds in sensing and material design (Hu, Shi, Chen, & Lang, 2015).
Molecular Sensing and Inhibition
Aldose Reductase Inhibitors : Compounds with thiazolidinone motifs have been studied for their inhibitory potential against aldose reductase, demonstrating the therapeutic relevance of structurally similar compounds in treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Polycondensation for Material Synthesis : Studies on polycondensation reactions, such as those involving 2-hydroxymethylthiophene, showcase the potential for creating polymers with specific functionalities, which could extend to the development of novel materials (Stagnaro, Costa, & Gandini, 2001).
Future Directions
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-10-5-6-23-15(10)8-14-17(19)12-4-3-11(7-13(12)22-14)21-9-16(18)20-2/h3-8H,9H2,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSHICHTYDGNIW-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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